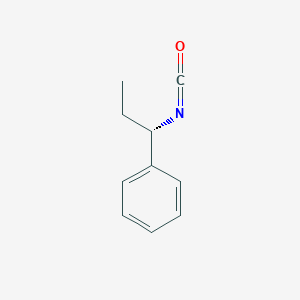

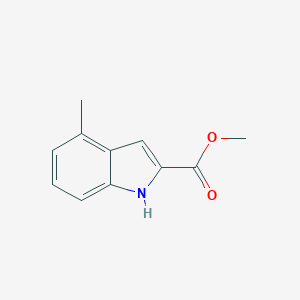

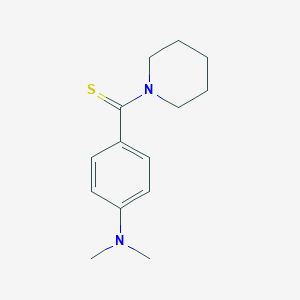

![molecular formula C8H12N2O2 B182151 1,3-Diazaspiro[4.5]decane-2,4-dione CAS No. 702-62-5](/img/structure/B182151.png)

1,3-Diazaspiro[4.5]decane-2,4-dione

Vue d'ensemble

Description

1,3-Diazaspiro[4.5]decane-2,4-dione is a chemical compound with the CAS number 702-62-5 . It has a molecular weight of 168.2 and its IUPAC name is 1,3-diazaspiro[4.5]decane-2,4-dione .

Synthesis Analysis

There are several methods to synthesize 1,3-Diazaspiro[4.5]decane-2,4-dione. One of them is the Bucherer-Bergs reaction, which involves a series of sequential chemical steps . Another method involves the reaction of unactivated yne-en-ynes with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 .Molecular Structure Analysis

The InChI code for 1,3-Diazaspiro[4.5]decane-2,4-dione is 1S/C8H12N2O2/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1,3-Diazaspiro[4.5]decane-2,4-dione is a solid at ambient temperature . It has a boiling point of 218-220 degrees Celsius .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of 1,3-Diazaspiro[4.5]decane-2,4-dione, focusing on its unique applications:

Delta Opioid Receptor Agonist

This compound has been identified as a novel chemotype of delta opioid receptor agonists. It is selective for the delta opioid receptor over a panel of 167 other GPCRs and has shown anti-allodynic efficacy in a model of inflammatory pain in mice .

Inflammatory Pain Model

The compound has demonstrated allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain, suggesting its potential use in pain management research .

Necroptosis Inhibition

It has been discovered as a potent inhibitor targeting RIPK1 kinase activity, which is significant for the treatment of inflammatory disorders and cancer metastasis .

Synthesis Route

A simple, fast, and effective synthesis route for derivatives of this compound has been reported, which yields pure products that can be used without further purification. This is valuable for research applications requiring high-purity compounds .

ELISA Kits and Reagents

The compound is available for purchase and can be used in life science research, including ELISA kits and reagents. This indicates its utility in various biochemical assays .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

The primary target of 1,3-Diazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a potential therapeutic target for many human diseases .

Mode of Action

1,3-Diazaspiro[4.5]decane-2,4-dione interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptotic pathway, a form of programmed cell death .

Biochemical Pathways

By inhibiting RIPK1, 1,3-Diazaspiro[4.5]decane-2,4-dione affects the necroptotic pathway . Necroptosis is a form of regulated cell death that plays a role in various pathological conditions. The inhibition of this pathway can have therapeutic implications in diseases where necroptosis is implicated .

Pharmacokinetics

The pharmacokinetic properties of 1,3-Diazaspiro[4It is known that the compound is a solid at room temperature . Its molecular weight is 168.2 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 1,3-Diazaspiro[4.5]decane-2,4-dione’s action are primarily related to its inhibition of RIPK1 . This inhibition can prevent the activation of the necroptotic pathway, potentially reducing cell death and inflammation in certain pathological conditions .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,3-Diazaspiro[4It is known that the compound is stable at ambient temperature , suggesting that it may be relatively resistant to environmental changes.

Propriétés

IUPAC Name |

1,3-diazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERNEXMEYQFFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061033 | |

| Record name | 1,3-Diazaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diazaspiro[4.5]decane-2,4-dione | |

CAS RN |

702-62-5 | |

| Record name | 1,3-Diazaspiro[4.5]decane-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Pentamethylenehydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Pentamethylenehydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diazaspiro[4.5]decane-2,4-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diazaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diazaspiro[4.5]decane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives and how do they influence their crystal packing?

A1: 1,3-Diazaspiro[4.5]decane-2,4-dione derivatives consist of a hydantoin ring fused to a cyclohexane ring. Substitutions on these rings, particularly at the 3 and 8 positions, significantly influence their intermolecular interactions and crystal packing. For example, the introduction of halogenated benzoyl groups in the 3 position leads to the formation of C–H⋯O, C–H⋯π, and stacking interactions. In the case of fluorinated derivatives, C–H⋯F interactions also contribute to the three-dimensional network observed in crystal structures [, ].

Q2: How does the presence of fluorine atoms in the benzoyl substituent affect the intermolecular interactions in 1,3-diazaspiro[4.5]decane-2,4-dione derivatives?

A2: Fluorine atoms in the benzoyl substituent introduce C–H⋯F interactions, influencing the supramolecular architecture []. Notably, intermolecular F⋯F interactions can create regions of higher negative electrostatic potential, impacting the interaction strength with neighboring molecules []. This highlights the significance of fluorine substitution in modulating crystal packing and potentially influencing physicochemical properties.

Q3: Can you provide an example of how structural modifications on the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold are being explored for potential pharmacological applications?

A3: Researchers are investigating the anticonvulsant potential of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives. Structure-activity relationship studies are being conducted to optimize the potency and selectivity of these compounds for potential therapeutic use [, ].

Q4: What types of hydrogen bonding patterns are commonly observed in the crystal structures of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives?

A4: The hydrogen bonding patterns in these compounds are primarily driven by the hydantoin ring. N–H⋯O hydrogen bonds are frequently observed, often linking molecules into centrosymmetric dimers [, ]. These interactions contribute significantly to the overall stability of the crystal lattice.

Q5: Have any studies investigated the potential of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives to form supramolecular assemblies beyond simple crystal packing?

A5: Yes, research has shown that incorporating hydrophobic units like phenyl 3,4,5-tris(dodecyloxy)benzoate at the 8 position can lead to the formation of hexameric rosettes stabilized by hydrogen bonds. This self-assembly behavior has been investigated for its potential in developing supramolecular gels and liquid crystals [].

Q6: What synthetic strategies have been explored for the preparation of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives?

A6: A variety of synthetic routes have been developed, with a focus on efficiency and cost-effectiveness. One approach involves a three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting the accessibility of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones []. Other methods have focused on the synthesis of spirotetramat, an insecticide containing the 1,3-diazaspiro[4.5]decane-2,4-dione core [, ].

Q7: What theoretical methods have been employed to study the structural and electronic properties of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives?

A7: Density functional theory (DFT) calculations have been utilized to investigate the conformational preferences and electronic properties of these compounds. Additionally, the Quantum Theory of Atoms in Molecules (QTAIM) has provided insights into the nature of bonding interactions within the molecules and in the context of crystal packing [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

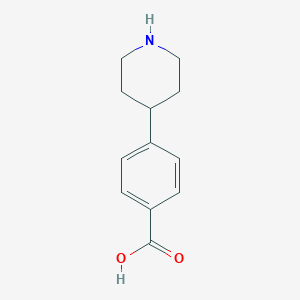

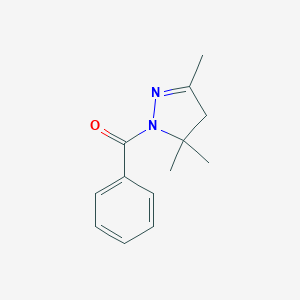

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)